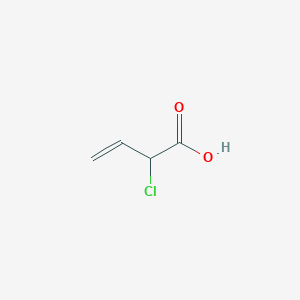
3-(3-hydroxypropoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxypropoxy)propanoic acid, also known as 3-hydroxypropionic acid (3-HPA), is a naturally occurring organic compound that is commonly found in the human body. It is an important intermediate in the metabolism of glucose, and is involved in a variety of physiological and biochemical processes. 3-HPA is also used in the synthesis of various compounds, such as pharmaceuticals, food additives, and industrial chemicals. As such, it has become an important research topic for scientists in recent years.
科学研究应用
3-HPA has a wide range of applications in scientific research. It is used as a model compound in the study of metabolic pathways, as it is involved in the metabolism of glucose. It is also used to study the effects of oxidative stress on cells and tissues, as it is a precursor for the production of reactive oxygen species. Additionally, it is used to study the mechanisms of action of various drugs, as it has been found to modulate the activity of certain enzymes involved in drug metabolism. Finally, 3-HPA is used to study the mechanisms of action of various hormones, as it is involved in the regulation of hormone levels in the body.
作用机制
The exact mechanism of action of 3-HPA is not yet fully understood. However, it is known that 3-HPA can modulate the activity of certain enzymes involved in the metabolism of glucose. It can also influence the production of reactive oxygen species, which can lead to oxidative stress in cells and tissues. Additionally, 3-HPA can modulate the activity of certain enzymes involved in drug metabolism, which can influence the effectiveness of certain drugs. Finally, 3-HPA can influence the levels of certain hormones in the body, which can affect various physiological processes.
Biochemical and Physiological Effects
3-HPA has a wide range of effects on the body. It has been found to modulate the activity of certain enzymes involved in the metabolism of glucose, which can lead to changes in blood sugar levels. Additionally, 3-HPA can influence the production of reactive oxygen species, which can lead to oxidative stress in cells and tissues. Finally, 3-HPA can modulate the activity of certain enzymes involved in drug metabolism, which can influence the effectiveness of certain drugs.
实验室实验的优点和局限性
The use of 3-HPA in laboratory experiments has several advantages and limitations. One advantage is that it is a naturally occurring compound, which makes it easy to obtain and use in experiments. Additionally, it is a relatively stable compound, which makes it easy to store and use in experiments. However, 3-HPA is also a relatively reactive compound, which can lead to unwanted side reactions in experiments. Additionally, it is a relatively expensive compound, which can limit its use in certain experiments.
未来方向
The research on 3-HPA is still in its early stages, and there are many potential future directions for research. One potential direction is to further explore the mechanisms of action of 3-HPA in the body, in order to better understand its effects on various physiological processes. Additionally, further research could be done to explore the potential applications of 3-HPA in the pharmaceutical and food industries. Finally, further research could be done to explore the potential of 3-HPA as a therapeutic agent, as it has been found to modulate the activity of certain enzymes involved in drug metabolism.
合成方法
3-HPA can be synthesized through a variety of methods, including chemical synthesis, biotransformation, and biocatalysis. Chemical synthesis involves the use of reagents and catalysts to convert a starting material into the desired product. Biotransformation involves the use of microorganisms to convert a starting material into the desired product. Biocatalysis is a type of biotransformation that utilizes enzymes as catalysts to convert a starting material into the desired product. All of these methods can be used to synthesize 3-HPA in the laboratory.
属性
IUPAC Name |
3-(3-hydroxypropoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-3-1-4-10-5-2-6(8)9/h7H,1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYNVDMSELEBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypropoxy)propanoic acid | |
CAS RN |
1341366-53-7 |
Source


|
| Record name | 3-(3-hydroxypropoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

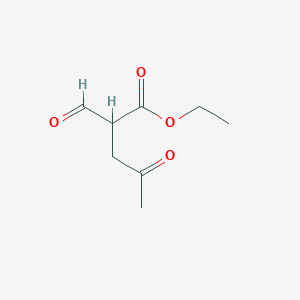
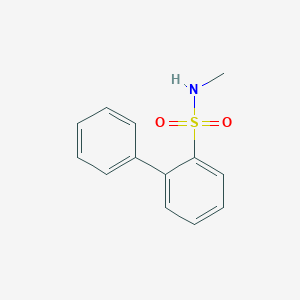
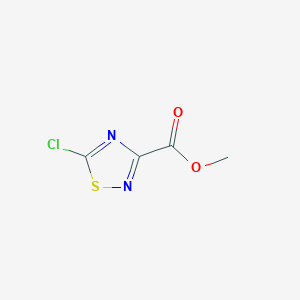


![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)
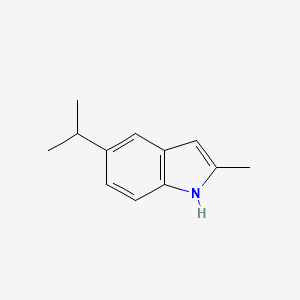
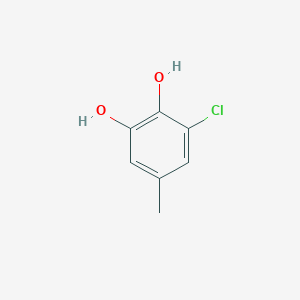
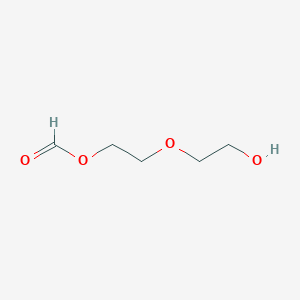
![3-[(3-chloropropyl)sulfanyl]propanoic acid](/img/structure/B6597633.png)
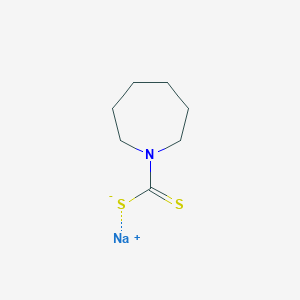
![1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea](/img/structure/B6597647.png)

